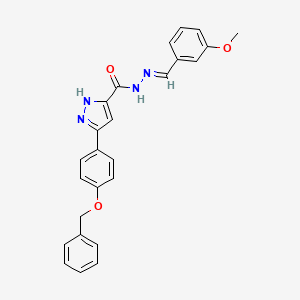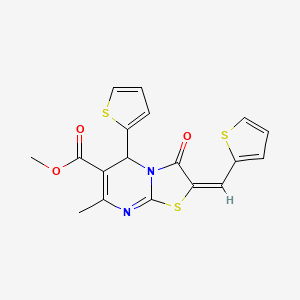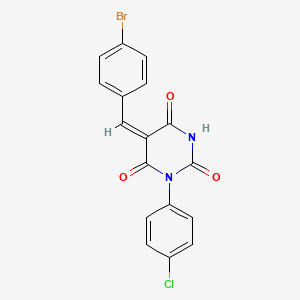![molecular formula C11H14N2O4 B11684372 Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate CAS No. 91182-07-9](/img/structure/B11684372.png)
Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a hydrazone linkage, which is a functional group formed by the reaction of hydrazine with an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate typically involves the condensation reaction between ethyl hydrazinecarboxylate and 3-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism by which ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate exerts its effects is primarily through its interaction with biological molecules. The hydrazone linkage can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyl-N′-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Similar structure with a benzohydrazide moiety.
3-Hydroxy-4-methoxyphenylacetic acid: Contains the same phenyl ring with hydroxy and methoxy groups but lacks the hydrazone linkage.
Uniqueness
Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate is unique due to its combination of a hydrazone linkage with a phenyl ring substituted with hydroxy and methoxy groups
Propiedades
Número CAS |
91182-07-9 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
ethyl N-[(3-hydroxy-4-methoxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11(15)13-12-7-8-4-5-10(16-2)9(14)6-8/h4-7,14H,3H2,1-2H3,(H,13,15) |
Clave InChI |
MLAUWISSFANCPN-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)N/N=C/C1=CC(=C(C=C1)OC)O |
SMILES canónico |
CCOC(=O)NN=CC1=CC(=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)carbonyl]-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11684292.png)

![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11684304.png)
![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684314.png)
![2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate](/img/structure/B11684318.png)
![(5E)-1-(4-Chlorophenyl)-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11684324.png)


![2-(naphthalen-1-yloxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11684345.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11684353.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11684355.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11684364.png)
![Cyclohexyl 4-[2-(4-tert-butylphenoxy)acetamido]benzoate](/img/structure/B11684366.png)
![4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11684369.png)
